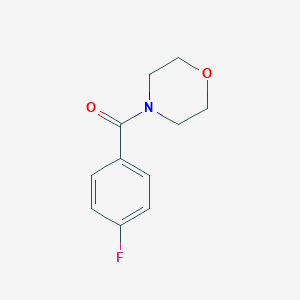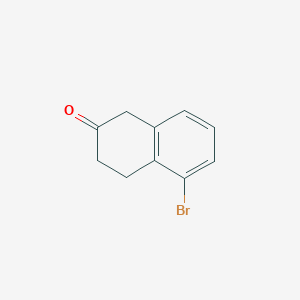
5-Bromo-2-tetralone
Descripción general
Descripción
5-Bromo-2-tetralone is a synthetic intermediate useful for pharmaceutical synthesis . It appears as a crystalline powder .
Synthesis Analysis
Tetralone synthesis involves various organic transformations such as bromination, cohalogenation, oxidation, cyclization, ring-opening reactions, substitution, rearrangement, and hydrolysis . The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-tetralone is C10H9BrO . The InChIKey is DDVQSZNNPLLKCW-UHFFFAOYSA-N . The Canonical SMILES is C1CC2=C (CC1=O)C=CC=C2Br .Chemical Reactions Analysis
5-Bromo-2-tetralone is a reagent in the preparation of 2-aminotetralins with high affinity and selectivity for the dopamine D3 receptor . The organic photocatalyst 4CzIPN, visible light, and N - (acyloxy)phthalimides as radical precursors enable an intramolecular arene alkylation reaction .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-2-tetralone is 225.08 g/mol . The XLogP3-AA is 2.3 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count .Aplicaciones Científicas De Investigación
Biotransformation and Bioreactor Studies
5-Bromo-2-tetralone (Br-β-tetralone) has been investigated in the context of biotransformation, specifically its conversion to 6-bromo-2-tetralol (Br-β-tetralol) using yeast cells. An electrochemical bioreactor system was used for this purpose, with factors like substrate concentration, biomass, and electric potential significantly impacting the biotransformation rates and final product formation. This study provides insights into the potential of 5-Bromo-2-tetralone in biotechnological applications (Shin et al., 2001).
Synthesis and Chemical Transformations
5-Bromo-2-tetralone has been utilized in various synthetic pathways for producing other chemical compounds. For instance, it played a role in the synthesis of 8-Methoxy-1-tetralone, a compound not readily available commercially but used in the synthesis of natural and non-natural products including ARQ-501, a metabolite of human blood, and in the study of dopamine and serotonin receptors (Cabrera & Banerjee, 2010).
Pharmaceutical Research
In the pharmaceutical field, 5-Bromo-2-tetralone derivatives have been explored for their potential as anti-inflammatory and breast cancer migration inhibitory activities. This research underscores the compound's relevance in developing new therapeutic agents (Sayed et al., 2013).
Antiestrogenic Activity
The compound has also been studied for its antiestrogenic activity. A specific study demonstrated its potent antiestrogenic activity when administered to rats and mice, indicating its potential utility in the treatment of estrogen-dependent conditions (Jones et al., 1979).
Isopropylation and Potential in Bioactive Compounds
The isopropylation of 5-Bromo-2-tetralone has been researched as a route to produce compounds like 5-isopropyl-6methoxy-1-tetralone, which are intermediates for bioactive phenolic diterpenes with antibacterial and anthelmintic activities (Banerjee et al., 2019).
In Silico Prediction and Antiproliferative Evaluation
Additionally, derivatives of 5-Bromo-2-tetralone, like α-aryl-α-tetralones and α-fluoro-α-aryl-α-tetralones, have been synthesized and evaluated for their anti-proliferative effects against human breast cancer and leukemia cell lines. Their potential for pharmaceutical development against therapy-resistant cancers was highlighted, especially due to their ability to avoid efflux by ABCB1 and ABCC1 transporters (de Souza et al., 2021).
Miscellaneous Chemical Applications
5-Bromo-2-tetralone has also been involved in various other chemical transformations and syntheses, such as in the preparation of substituted 1-tetralones, synthesis of 2-naphthylamines, and studies on intramolecular Friedel–Crafts cyclisation (Parfitt, 1967), (Chatterjee & Banerjee, 1971).
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVQSZNNPLLKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398883 | |
| Record name | 5-BROMO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-tetralone | |
CAS RN |
132095-53-5 | |
| Record name | 5-BROMO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-2-TETRALONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



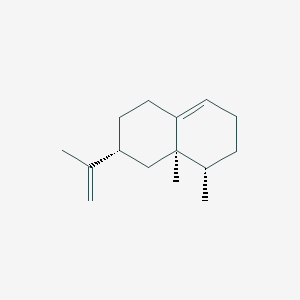
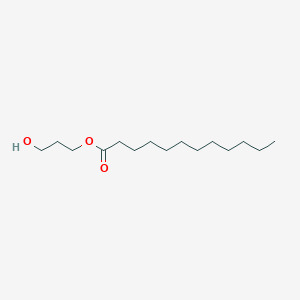
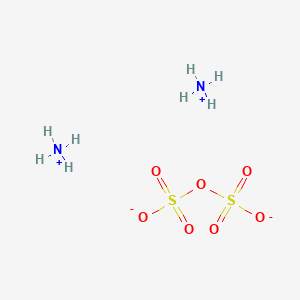
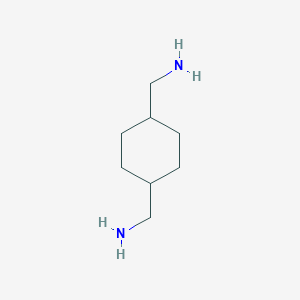
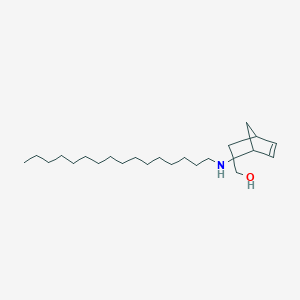
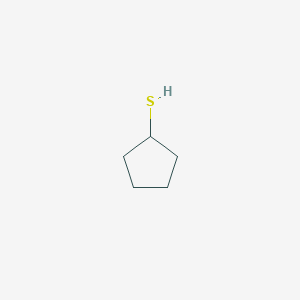
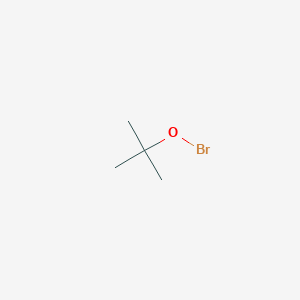
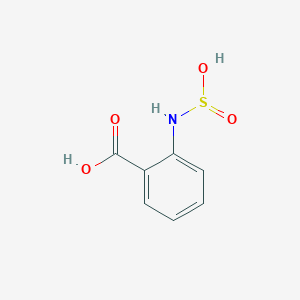
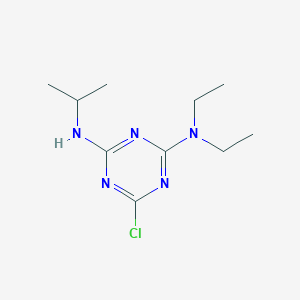
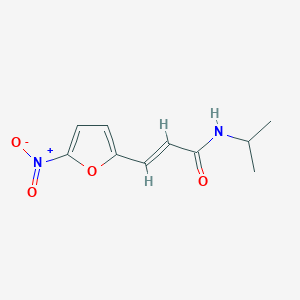
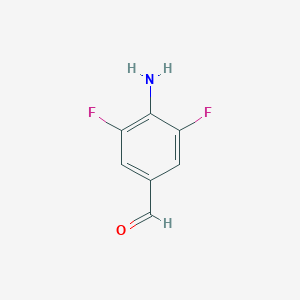
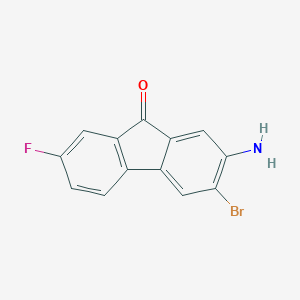
![Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate](/img/structure/B157783.png)
